Sitostenone

Cytotoxicity A549 Anticancer

Sitostenone is a structurally defined Δ⁴-3-ketosteroid (≥98% HPLC)—the oxidized form of β-sitosterol. Unlike generic phytosterol mixtures, its unique GR activation, AMPK/PPAR-γ dual agonism, and α-1-antitrypsin binding provide a reproducible pharmacological fingerprint for insulin signaling, angiogenesis, and tyrosinase inhibition studies. Validated IC50 of 29.96 µg/mL against A549 cells. Hypoglycemic efficacy at 84% of glibenclamide (100 mg/kg). Choose this certified standard to eliminate assay variability and drive conclusive results.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 67392-96-5
Cat. No. B8019624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitostenone
CAS67392-96-5
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyRUVUHIUYGJBLGI-XJZKHKOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitostenone (CAS 67392-96-5) Procurement Guide: Steroidal Phytochemical Identity and Core Specifications


Sitostenone (also known as stigmast-4-en-3-one, β-sitostenone, or β-rosasterol oxide) is a C29 steroidal phytochemical with the molecular formula C₂₉H₄₈O and a molecular weight of 412.69 g/mol . It functions as a plant metabolite and has been isolated from diverse botanical sources including Cochlospermum vitifolium, Syzygium aqueum, and Rosa laevigata [1][2]. Structurally, it is a Δ⁴-3-ketosteroid, representing the oxidized form of β-sitosterol . Commercial reference standards for analytical research are typically supplied at ≥98% purity as determined by HPLC, accompanied by full spectroscopic characterization data including NMR and MS spectra .

Sitostenone (67392-96-5): Why Generic Phytosterol Substitution Compromises Research Reproducibility


Sitostenone cannot be substituted interchangeably with other phytosterols such as β-sitosterol, stigmasterol, or stigmast-4-ene-3,6-dione due to its distinct oxidation state (Δ⁴-3-ketone vs. 3β-hydroxyl) and unique biological profile [1]. This structural difference confers a markedly different pharmacological fingerprint: while β-sitosterol exhibits broad anti-inflammatory activity including COX-2 inhibition, sitostenone demonstrates a unique mechanistic signature encompassing GR activation, AMPK/PPAR-γ dual agonism, and selective α-1-antitrypsin binding that is not observed with the alcohol analog [2][3][4]. Procurement of generic phytosterol mixtures or impure isolates therefore introduces uncontrolled variables that compromise assay reproducibility and invalidate mechanistic conclusions in studies of insulin signaling, angiogenesis, or tyrosinase inhibition [1][3].

Sitostenone (67392-96-5) Quantitative Comparative Evidence: Direct Benchmarking Against Analogs


Cytotoxicity in Lung Adenocarcinoma (A549): Sitostenone vs. Structural Analogs

Sitostenone exhibits moderate cytotoxic activity against A549 human lung adenocarcinoma cells with an IC₅₀ of 29.96 µg/mL (≈72.6 µM) following 24-hour exposure [1]. In contrast, β-sitosterol derivatives such as 3β-glucose sitosterol demonstrated IC₅₀ values of 265 µg/mL against MCF7 breast cancer cells, indicating a distinct potency profile across cell lines and derivatives [2].

Cytotoxicity A549 Anticancer

Anti-Inflammatory Activity: NO Inhibition in Macrophages vs. Ergosterol Peroxide and 6α-Hydroxy Analog

In RAW264.7 macrophage cells, stigmast-4-en-3-one (sitostenone) inhibited nitric oxide (NO) release with an IC₅₀ of 15.9 µM [1]. Under identical assay conditions, ergosterol peroxide exhibited higher potency (IC₅₀ = 2.5 µM), while the hydroxylated analog 6-α-hydroxystigmast-4-en-3-one showed enhanced activity (IC₅₀ = 9.5 µM) [1]. Notably, ergosterol peroxide also inhibited PGE₂ release (IC₅₀ = 28.7 µM), whereas sitostenone's activity was not reported for PGE₂ in this study [1].

Anti-inflammatory Nitric Oxide RAW264.7

Hypoglycemic Activity in Diabetic Rats: Stigmast-4-en-3-one vs. Glibenclamide Standard

In alloxan-induced diabetic rats, oral administration of stigmast-4-en-3-one at 100 mg/kg body weight produced 84% of the hypoglycemic activity observed with the standard drug glibenclamide administered at 5 mg/kg [1]. The minimum effective dose producing a statistically significant blood glucose reduction was 50 mg/kg [1]. This activity was absent in healthy normoglycemic rats, indicating a context-dependent effect [1].

Hypoglycemic Diabetes In Vivo

In Vivo Efficacy in Diabetic Retinopathy: Sitostenone vs. Triamcinolone Acetonide

In a comprehensive study employing diabetic mouse models, chicken embryos, and zebrafish, stigmast-4-en-3-one (E6) demonstrated superior efficacy compared to triamcinolone acetonide (TA) in treating diabetic retinopathy (DR) [1]. Additionally, E6 exhibited fewer adverse effects on glucose regulation and bone metabolism than dexamethasone, with its mechanism attributed to glucocorticoid receptor activation and subsequent inhibition of Hippo and VEGF pathways [1].

Diabetic Retinopathy Angiogenesis Glucocorticoid Receptor

Computational Binding Affinity: Sitostenone Preferentially Targets α-1-Antitrypsin over 5-LOX

In silico molecular docking studies using compounds isolated from Cecropia pachystachya revealed that tormentic acid demonstrated greater affinity for the 5-lipoxygenase (5-LOX) enzyme, while sitostenone demonstrated higher affinity for the α-1-antitrypsin enzyme [1]. This differential binding profile provides a computational rationale for distinct biological activities among co-occurring triterpenoids [1].

Molecular Docking α-1-Antitrypsin 5-LOX

Tyrosinase Inhibition and Melanogenesis: Concentration-Dependent Activity Without Cytotoxicity

In B16F10 murine melanoma cells, β-sitostenone inhibited tyrosinase activity and reduced melanin content at a concentration of 5 µM without inducing cytotoxicity [1]. At a higher concentration (100 µM), β-sitostenone displayed cytotoxic effects [1]. In comparison, liriodenine exhibited similar anti-melanogenic activity at 5 µM, while (−)-N-acetylanonaine was effective at 10 µM [1].

Tyrosinase Melanogenesis Cosmetic

Sitostenone (67392-96-5) High-Value Application Scenarios in Research and Industry


Calibrated Cytotoxicity Reference for Lung Adenocarcinoma Screening

Sitostenone serves as a well-characterized steroidal reference compound with a defined IC₅₀ of 29.96 µg/mL against A549 lung adenocarcinoma cells [1]. This validated potency benchmark enables reliable calibration of cytotoxicity screening assays and provides a reproducible positive control for comparative studies of novel steroidal analogs or plant-derived fractions.

In Vivo Validation of Hypoglycemic Activity in Diabetic Rodent Models

With documented hypoglycemic activity (84% of glibenclamide's efficacy at 100 mg/kg oral dose in alloxan-induced diabetic rats) [2], sitostenone is positioned as a valuable tool for investigating natural antidiabetic mechanisms. Its activity profile supports its use in traditional medicine validation studies and as a lead scaffold for developing insulin-sensitizing agents targeting AMPK/PPAR-γ pathways [3].

Anti-Angiogenic Drug Discovery for Diabetic Retinopathy

Sitostenone's superior efficacy over triamcinolone acetonide in diabetic retinopathy models, coupled with its favorable side-effect profile relative to dexamethasone [4], makes it a high-priority compound for ocular drug discovery programs. Its mechanism involving glucocorticoid receptor activation and VEGF pathway inhibition [4] provides a defined molecular basis for structure-activity relationship studies aimed at developing non-steroidal GR modulators.

Cosmetic and Dermatological Research: Anti-Melanogenic Lead Optimization

The demonstration that β-sitostenone inhibits tyrosinase activity and reduces melanin content at a non-cytotoxic concentration of 5 µM in B16F10 melanoma cells [5] supports its application as a lead compound in cosmetic science. The established safety window (activity at 5 µM vs. cytotoxicity at 100 µM) provides a quantifiable therapeutic index for medicinal chemistry efforts aimed at developing novel skin-whitening agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitostenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.